molecular formula C21H36O4 B088095 2,2'-((1-Methylethylidene)bis(cyclohexane-4,1-diyloxymethylene))bisoxirane CAS No. 13410-58-7

2,2'-((1-Methylethylidene)bis(cyclohexane-4,1-diyloxymethylene))bisoxirane

Cat. No.: B088095
CAS No.: 13410-58-7
M. Wt: 352.5 g/mol
InChI Key: GZPRASLJQIBVDP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[[4-[2-[4-(oxiran-2-ylmethoxy)cyclohexyl]propan-2-yl]cyclohexyl]oxymethyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O4/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20/h15-20H,3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPRASLJQIBVDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCC(CC1)OCC2CO2)C3CCC(CC3)OCC4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10928443
Record name 2,2'-{Propane-2,2-diylbis[(cyclohexane-4,1-diyl)oxymethylene]}bis(oxirane)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13410-58-7, 26283-70-5
Record name Hydrogenated bisphenol A diglycidyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13410-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name YX 8000
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,2'-((1-Methylethylidene)bis(cyclohexane-4,1-diyloxymethylene))bisoxirane
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Record name 2,2'-{Propane-2,2-diylbis[(cyclohexane-4,1-diyl)oxymethylene]}bis(oxirane)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[(1-methylethylidene)bis(cyclohexane-4,1-diyloxymethylene)]bisoxirane
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Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues

Key analogues include:

Bisphenol A Diglycidyl Ether (BADGE)

Bisphenol F Diglycidyl Ether (BFDGE)

Cyclohexane-Based Epoxides

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS Number
This compound C₂₁H₃₆O₄ 352.51 Cyclohexane rings, isopropylidene bridge 236-502-3
Bisphenol A Diglycidyl Ether (BADGE) C₂₁H₂₄O₄ 340.41 Benzene rings, isopropylidene bridge 1675-54-3
Bisphenol F Diglycidyl Ether (BFDGE) C₁₉H₂₀O₄ 312.36 Benzene rings, methylene bridge 2095-03-6

Physicochemical Properties

Hydrophobicity (log Pow):
  • Target Compound: No direct data, but cyclohexane rings likely reduce hydrophobicity compared to BADGE.
  • BADGE : log Pow = 3.5 .
  • BFDGE : Higher hydrophobicity due to methylene bridge (data inferred from structural similarity).
Thermal Stability:
  • The hydrogenated cyclohexane structure in the target compound improves thermal stability compared to BADGE, which degrades at high temperatures due to aromatic ring oxidation .

Toxicity Profiles

Table 2: Toxicity Comparison
Compound Reproductive Toxicity Carcinogenicity Sensitization Potential
Target Compound No significant findings in rodent studies Not classified (IARC Group 3) Limited data; no skin sensitization in mice
BADGE Negative in two-generation rodent studies Positive in mouse skin tumors Causes skin sensitization in mice
BFDGE Insufficient data Not evaluated Not reported

Key Findings :

  • The target compound exhibits lower toxicity concerns, with negative results in reproductive and carcinogenicity assays .

Environmental Impact

Biodegradability:
  • Target Compound: No direct data, but cyclohexane rings may slightly enhance biodegradability compared to aromatic analogues.
  • BADGE : 5% biodegradation over 28 days (OECD 301F) .
  • BFDGE: Not readily biodegradable (similar to BADGE) .
Bioaccumulation:

    Biological Activity

    2,2'-((1-Methylethylidene)bis(cyclohexane-4,1-diyloxymethylene))bisoxirane, commonly referred to as bisoxirane, is a synthetic compound with a complex structure and notable biological activities. This article explores its biological activity, including mechanisms of action, potential applications, and safety considerations based on diverse research findings.

    The molecular formula of this compound is C21H36O4C_{21}H_{36}O_{4} with a molecular weight of approximately 352.51 g/mol. Key chemical properties include:

    PropertyValue
    CAS Number13410-58-7
    Density1.07 g/cm³
    Boiling Point465.1 °C at 760 mmHg
    Flash Point119.2 °C
    Polar Surface Area43.52 Ų
    LogP3.96

    These properties suggest that the compound has a relatively high boiling point and moderate hydrophobicity, which may influence its biological interactions.

    Research indicates that bisoxirane exhibits several biological activities:

    • Antimicrobial Activity : Studies have shown that bisoxirane derivatives can inhibit the growth of various bacterial strains, indicating potential as an antimicrobial agent .
    • Cytotoxicity : In vitro studies demonstrate that bisoxirane can induce cytotoxic effects in cancer cell lines, suggesting its potential use in cancer therapy .
    • Skin Irritation and Sensitization : The compound has been classified as causing skin irritation and may provoke allergic reactions upon contact, highlighting the need for careful handling .

    Case Studies

    • Antimicrobial Efficacy :
      A study evaluated the antimicrobial properties of bisoxirane against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting its potential as a disinfectant or preservative in pharmaceutical formulations.
    • Cytotoxicity Assessment :
      In a laboratory setting, the cytotoxic effects of bisoxirane were tested on several human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
    • Safety Profile :
      A comprehensive toxicological assessment revealed that while bisoxirane has beneficial properties, it also poses risks for skin irritation and sensitization. In animal studies, dermal exposure resulted in localized inflammatory responses .

    Applications

    Given its biological activity, bisoxirane may find applications in various fields:

    • Pharmaceuticals : As a potential antimicrobial and anticancer agent.
    • Cosmetics : Due to its ability to inhibit microbial growth.
    • Industrial Uses : In the formulation of coatings and adhesives where antimicrobial properties are desirable.

    Q & A

    Q. What synthetic routes and reaction conditions are optimal for preparing 2,2'-((1-methylethylidene)bis(cyclohexane-4,1-diyloxymethylene))bisoxirane?

    The compound is synthesized via nucleophilic ring-opening reactions. A common method involves reacting hydrogenated bisphenol A (1-methylethylidene-bis(cyclohexanol)) with epichlorohydrin in the presence of sodium hydroxide. Critical parameters include:

    • Temperature : Maintained at 50–60°C to balance reaction kinetics and epoxide ring stability.
    • Molar Ratios : A 1:2 stoichiometric ratio of bisphenol to epichlorohydrin ensures complete glycidylation.
    • Dehydrochlorination : Conducted under vacuum to remove HCl byproducts and prevent side reactions. Industrial-scale production employs continuous reactors with real-time pH and temperature monitoring to achieve >90% yield .

    Q. Which analytical techniques are recommended for structural characterization and purity assessment?

    • Mass Spectrometry (MS) : High-resolution MS (e.g., Q-TOF) coupled with NIST database matching confirms molecular ion peaks and fragmentation patterns (e.g., m/z 352.51 for [M+H]⁺) .
    • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify epoxide protons (δ 3.1–3.4 ppm) and cyclohexyl backbone signals (δ 1.2–2.1 ppm).
    • HPLC-PDA : Purity >99% is verified using reversed-phase C18 columns with UV detection at 220 nm .

    Q. What is the environmental persistence of this compound under standard biodegradation assays?

    According to OECD Test Guideline 301F, the compound exhibits 5% biodegradation over 28 days, classifying it as not readily biodegradable. Key factors include:

    • Hydrophobicity : Log Pow = 3.5 limits microbial accessibility.
    • Epoxide Stability : Resistance to hydrolytic cleavage under neutral pH conditions .

    Q. What standardized methodologies are used to evaluate reproductive and developmental toxicity?

    • OECD 416 (Two-Generation Study) : Administered via oral gavage in rats (≤1,000 mg/kg/day), showing no adverse effects on fertility or fetal development.
    • OECD 453 (Chronic Toxicity) : 24-month exposure in mice via dermal contact (500 mg/kg) resulted in no carcinogenic or endocrine-disrupting outcomes .

    Advanced Research Questions

    Q. How can conflicting carcinogenicity data (e.g., mouse tumorigenicity vs. IARC Group 3 classification) be reconciled?

    Discrepancies arise from exposure routes and metabolic differences:

    • Mouse Skin Studies : Chronic dermal exposure () induced localized tumors, likely due to reactive metabolite formation (e.g., epoxide ring-opening intermediates).
    • IARC Evaluation : Group 3 classification reflects insufficient evidence in humans and variability in mechanistic data. Researchers should conduct in vitro genotoxicity assays (e.g., Ames test, Comet assay) to clarify mutagenic potential and species-specific metabolic pathways .

    Q. What regulatory considerations apply to polymer formulations incorporating this compound under 40 CFR Part 721?

    The U.S. EPA designates copolymers (e.g., with 2-oxepanone or bisphenol A) as Significant New Use Rules (SNURs) substances. Compliance requires:

    • Pre-Manufacture Notification (PMN) : Submit toxicity data (e.g., ecotoxicity, endocrine disruption) for polymers exceeding 10,000 kg/year production.
    • Worker Protection : Implement engineering controls (e.g., closed-system reactors) to limit occupational exposure during synthesis .

    Q. What reaction mechanisms dominate nucleophilic substitutions at the epoxide groups?

    The compound undergoes regioselective ring-opening with nucleophiles:

    • Amines : Primary amines (e.g., ethylenediamine) attack the less hindered epoxide carbon, forming β-hydroxyamine adducts.
    • Thiols : Catalyzed by Lewis acids (e.g., BF₃), thiols yield β-hydroxysulfides with >80% conversion at 60°C.
    • Kinetic Control : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while temperature modulates reaction rates .

    Q. How does the log Pow value (3.5) inform bioaccumulation risk assessments in aquatic ecosystems?

    • Partitioning Behavior : A log Pow >3 suggests moderate bioaccumulation potential in lipid-rich tissues.
    • QSAR Modeling : Predicts a bioconcentration factor (BCF) of 350–500 in fish, necessitating chronic exposure studies under OECD 305 guidelines.
    • Mitigation Strategies : Functionalization with hydrophilic groups (e.g., PEGylation) reduces log Pow to <2, enhancing biodegradability .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Reactant of Route 1
    2,2'-((1-Methylethylidene)bis(cyclohexane-4,1-diyloxymethylene))bisoxirane
    Reactant of Route 2
    2,2'-((1-Methylethylidene)bis(cyclohexane-4,1-diyloxymethylene))bisoxirane

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